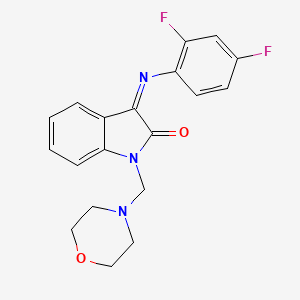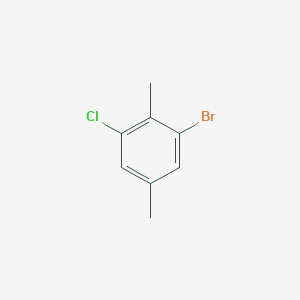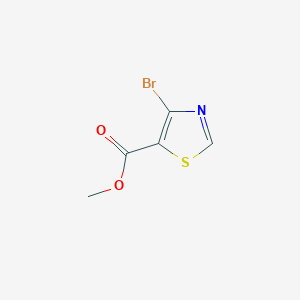![molecular formula C14H12F3NO3S B6359336 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97% CAS No. 710291-56-8](/img/structure/B6359336.png)
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, or 4-MOM-TFPBSA, is an organosulfonamide compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and organic solvents and has a melting point of 115-117 °C. 4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure.
Aplicaciones Científicas De Investigación
4-MOM-TFPBSA has been used in a variety of scientific research applications due to its unique properties and structure. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry. In addition, 4-MOM-TFPBSA has been used as a substrate in enzyme-catalyzed reactions, as a stabilizing agent in the synthesis of proteins, and as a ligand in the preparation of metal complexes.
Mecanismo De Acción
4-MOM-TFPBSA has been found to act as a reversible inhibitor of enzymes involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
4-MOM-TFPBSA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs in the body. In addition, 4-MOM-TFPBSA has been found to act as an agonist at the 5-HT1A serotonin receptor, which is involved in the regulation of mood and anxiety. It has also been found to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-MOM-TFPBSA has a number of advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water and organic solvents, and it has a low melting point. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, 4-MOM-TFPBSA can be toxic if inhaled or ingested, and it can be irritating to the skin and eyes.
Direcciones Futuras
The use of 4-MOM-TFPBSA in scientific research is still in its infancy, and there are a number of potential future directions for its use. These include its use in drug development, as a substrate in enzyme-catalyzed reactions, and as a ligand in the preparation of metal complexes. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Finally, 4-MOM-TFPBSA could be used as a tool in the development of new synthetic methods and catalysts.
Métodos De Síntesis
4-MOM-TFPBSA can be synthesized in a variety of ways. The most common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-(trifluoromethyl)phenylboronic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide, and yields the desired product in good yield.
Propiedades
IUPAC Name |
4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3S/c1-21-12-6-8-13(9-7-12)22(19,20)18-11-4-2-10(3-5-11)14(15,16)17/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKIAWHMKWEQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



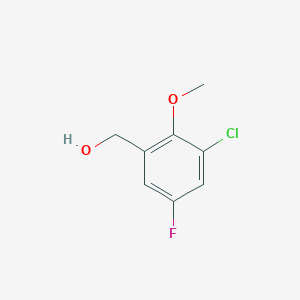
![5-Chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine](/img/structure/B6359296.png)
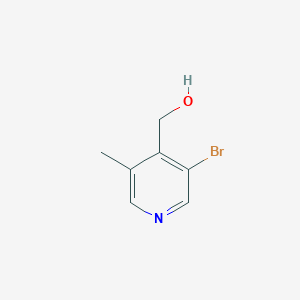

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
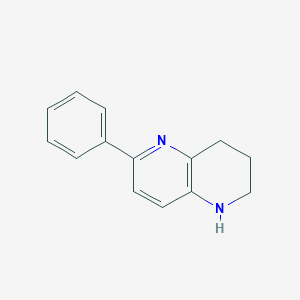
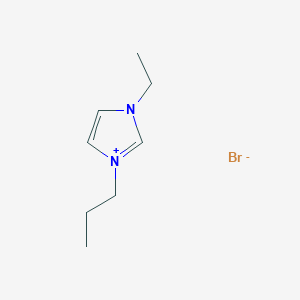
![1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine](/img/structure/B6359332.png)
